Acetaminophen-d4 is an analytical reference material intended for use as an internal standard for the quantification of acetaminophen by GC- or LC-MS. Acetaminophen is categorized as an analgesic and antipyretic. Acetaminophen is reportedly used as a cutting agent in heroin. This product is intended for analytical forensic applications. This product is also available as a general research tool.
Acetaminophen-d4 is intended for use as an internal standard for the quantification of acetaminophen by GC- or LC-MS. Acetaminophen is an analgesic and antipyretic compound that inhibits COX-2 activity by more than 80%, albeit at relatively high doses, while it is less effective against COX-1.1 Acetaminophen-d4 is also available as an analytical reference standard
A stable-labeled internal standard suitable for quantitation of acetaminophen levels in urine, serum, or plasma by LC/MS or GC/MS for clinical toxicology, isotope dilution methods, P450 studies, and other pharmaceutical research. Acetaminophen, or Paracetamol, is a common over-the-counter COX inhibitor drug used for pain relief and fever reduction.
One of the isotopic labelled form of Acetaminophen, which could be used as an antipyretic agent.
Acetaminophen-d4
CAS No.: 64315-36-2
VCID: VC21346460
Molecular Formula: C8H9NO2
Molecular Weight: 155.19 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
Acetaminophen-d4, also known as Paracetamol-d4, is a deuterium-labeled analog of acetaminophen, a widely used analgesic and antipyretic agent. This compound is synthesized by replacing four hydrogen atoms in acetaminophen with deuterium atoms, resulting in a molecular formula of C8H5D4NO2 and a molecular weight of 155.19 g/mol . The incorporation of deuterium enhances the stability and allows for precise quantification in various analytical applications, particularly in mass spectrometry . Applications in ResearchAcetaminophen-d4 is primarily used as an internal standard in mass spectrometry for the quantification of acetaminophen levels in biological samples. Its stability and precise mass difference from non-deuterated acetaminophen make it an invaluable tool in pharmacokinetic studies and clinical toxicology . Additionally, it is used in liver injury studies to understand the interactions of acetaminophen within biological systems. Applications Table
Mechanism of Action and Metabolic PathwaysAcetaminophen-d4 retains the biological activities of standard acetaminophen, functioning primarily as an analgesic and antipyretic agent. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing prostaglandin synthesis, which mediates pain and fever . The compound is metabolized in the liver, primarily into nontoxic glucuronide and sulfate conjugates, with a small fraction converted to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). Metabolic Pathways Table
Research Findings and Case StudiesResearch utilizing acetaminophen-d4 has provided insights into its interactions within biological systems, particularly in liver injury studies. The compound's stability and precise quantification capabilities make it ideal for studying acetaminophen metabolism and toxicity. Additionally, its use in mass spectrometry allows for accurate measurement of acetaminophen levels in clinical samples, aiding in pharmacokinetic analysis and drug development . Research Findings Table
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CAS No. | 64315-36-2 | ||||||||||||||||||||||||
Product Name | Acetaminophen-d4 | ||||||||||||||||||||||||
Molecular Formula | C8H9NO2 | ||||||||||||||||||||||||
Molecular Weight | 155.19 g/mol | ||||||||||||||||||||||||
IUPAC Name | N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D | ||||||||||||||||||||||||
Standard InChIKey | RZVAJINKPMORJF-QFFDRWTDSA-N | ||||||||||||||||||||||||
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] | ||||||||||||||||||||||||
SMILES | CC(=O)NC1=CC=C(C=C1)O | ||||||||||||||||||||||||
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)O | ||||||||||||||||||||||||
Purity | 95% by HPLC; 98% atom D | ||||||||||||||||||||||||
Related CAS | 103-90-2 (unlabelled) | ||||||||||||||||||||||||
Synonyms | N-(4-Hydroxyphenyl)acetamide-d4; 4'-Hydroxyacetanilide-d4 | ||||||||||||||||||||||||
Tag | Acetaminophen | ||||||||||||||||||||||||
PubChem Compound | 12205925 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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